CYP1A2 Inhibition Selectivity of 2,6-Dimethylquinoline vs. CYP2B6: 145-Fold Isoform Discrimination
2,6-Dimethylquinoline exhibits potent and highly selective inhibition of CYP1A2 (IC₅₀ = 3.3 μM) relative to CYP2B6 (IC₅₀ = 480 μM), representing a 145-fold discrimination between these two cytochrome P450 isoforms [1][2]. While comparative IC₅₀ data for 6-methylquinoline or quinoline against CYP1A2 under identical assay conditions are not available from the retrieved literature, the intrinsic selectivity ratio (IC₅₀(CYP2B6) / IC₅₀(CYP1A2) = 145) constitutes a measurable internal benchmark that defines the compound's biochemical fingerprint.
| Evidence Dimension | CYP enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 3.3 μM (CYP1A2); IC₅₀ = 480 μM (CYP2B6) |
| Comparator Or Baseline | Internal comparator: CYP2B6 isoform (same compound) |
| Quantified Difference | 145-fold selectivity for CYP1A2 over CYP2B6 |
| Conditions | Recombinant human CYP1A2 and CYP2B6 enzymes; in vitro fluorometric or luminescent substrate conversion assays |
Why This Matters
For ADME screening and drug-drug interaction studies, procurement of 2,6-dimethylquinoline specifically is required because other methylquinoline isomers exhibit different isoform inhibition signatures; the 145-fold selectivity ratio defines the compound as a CYP1A2-preferring tool inhibitor, whereas analogs may lack this discrimination or preferentially inhibit other isoforms.
- [1] Korhonen LE, et al. Predictive three-dimensional quantitative structure-activity relationship of cytochrome P450 1A2 inhibitors. J Med Chem. 2005 Jun 2;48(11):3808-15. View Source
- [2] Korhonen LE, et al. New potent and selective cytochrome P450 2B6 (CYP2B6) inhibitors based on three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis. Br J Pharmacol. 2007 Apr;150(7):932-42. View Source
